molecular formula C17H11N3O4 B2552879 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-46-6

8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Numéro de catalogue: B2552879
Numéro CAS: 892756-46-6
Poids moléculaire: 321.292
Clé InChI: IWAZNEBFIALKQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound featuring a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 8 and a 1,2,4-oxadiazole ring at position 2. Coumarins are well-known for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The integration of the 1,2,4-oxadiazole ring—a bioisostere for ester and amide groups—improves metabolic stability and binding affinity, making this compound a promising candidate for drug discovery .

Synthetic routes for related coumarin-oxadiazole hybrids involve condensation reactions under solvent-free or catalytic conditions. For example, 3-acetyl-8-methoxy-2H-chromen-2-one, a precursor, is synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate using piperidine as a catalyst . Subsequent functionalization with oxadiazole rings typically employs cyclization reactions with amidoximes or nitrile oxides .

Propriétés

IUPAC Name

8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-13-6-2-4-10-8-12(17(21)23-14(10)13)16-19-15(20-24-16)11-5-3-7-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZNEBFIALKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials

    Synthesis of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.

    Formation of Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety can be synthesized separately through the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide. This intermediate is then coupled with the methoxy-chromenone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Substitution Reactions

The oxadiazole and pyridine rings participate in nucleophilic/electrophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsOutcomeSource
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitration at the pyridine ring’s meta position due to electron-withdrawing oxadiazole effects.
Nucleophilic substitution NH₃/EtOH (aminolysis)Replacement of oxadiazole oxygen with amine groups under reflux.

For instance, nitration with concentrated HNO₃/H₂SO₄ selectively targets the pyridine ring, yielding nitro derivatives with retained oxadiazole integrity.

Oxidation-Reduction Reactions

The chromenone’s conjugated double bonds and oxadiazole ring exhibit distinct redox behavior:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄ (acidic medium)Chromenone’s C3-C4 double bond oxidizes to a diketone intermediate.
Reduction LiAlH₄ (anhydrous ether)Partial reduction of oxadiazole to amidoxime without chromenone ring degradation.

Oxidation with KMnO₄ under acidic conditions cleaves the chromenone’s lactone ring, forming a carboxylic acid derivative .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes cycloaddition or ring-opening under specific conditions:

Reaction TypeReagents/ConditionsOutcomeSource
Ring-opening H₂O/H⁺ (acid hydrolysis)Oxadiazole ring hydrolyzes to a diamide intermediate.
Cycloaddition Alkynes/Cu(I) catalysisForms triazole hybrids via Huisgen 1,3-dipolar cycloaddition.

Acid hydrolysis of the oxadiazole ring produces 3-(pyridin-3-yl)amide derivatives, which are intermediates for synthesizing larger heterocyclic systems .

Cross-Coupling Reactions

The pyridine and chromenone moieties enable transition metal-catalyzed coupling:

Reaction TypeReagents/ConditionsOutcomeSource
Suzuki coupling Arylboronic acids/Pd(dppf)Cl₂Introduces aryl groups at the pyridine’s C4 position.
Heck reaction Styrene/Pd(OAc)₂Forms alkenylated derivatives at the chromenone’s C6 position.

Suzuki coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) modifies the pyridine ring, enhancing antimicrobial activity in derivatives .

Functional Group Transformations

The methoxy group on the chromenone undergoes demethylation or alkylation:

Reaction TypeReagents/ConditionsOutcomeSource
Demethylation BBr₃ (CH₂Cl₂, −78°C)Methoxy group converts to hydroxyl, enabling further esterification.
Alkylation RX/K₂CO₃ (DMF, 80°C)Hydroxyl groups (post-demethylation) react with alkyl halides.

Demethylation with BBr₃ is critical for generating reactive phenolic intermediates used in prodrug designs .

Photochemical Reactions

The chromenone core undergoes [2+2] photocycloaddition under UV light:

Reaction TypeConditionsOutcomeSource
Photodimerization UV light (λ = 365 nm)Forms cyclobutane-linked dimers with retained oxadiazole stability.

This reaction is exploited in materials science for constructing photoresponsive polymers .

Biological Activity-Linked Reactivity

The compound’s interactions with enzymes involve reversible binding via:

  • Hydrogen bonding : Oxadiazole’s nitrogen atoms and chromenone’s carbonyl group .

  • π-π stacking : Pyridine and chromenone rings with aromatic enzyme residues .

These interactions underpin its antimicrobial and anti-inflammatory properties .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been tested for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The radical scavenging ability of related compounds was found to be superior to established antioxidant controls in various assays .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Coordination Polymers

The unique structural features of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one allow it to participate in the formation of coordination polymers. These materials are significant in various applications, including catalysis and drug delivery systems. The ability to form stable complexes with metal ions enhances their utility in designing new materials with tailored properties .

Fluorescent Probes

Due to its chromophoric properties, this compound can be utilized as a fluorescent probe in biochemical assays. The incorporation of pyridine and oxadiazole groups can enhance fluorescence characteristics, making it suitable for applications in bioimaging and sensing technologies .

Case Studies

StudyApplicationFindings
Ramesh Gondru et al. (2015)AntimicrobialDemonstrated broad-spectrum antibacterial activity against multiple strains .
De Gruyter (2018)Crystal StructureInvestigated molecular interactions; highlighted potential for coordination polymer formation .
PubChem (2025)Material ScienceExplored fluorescent properties; suggested applications in bioimaging .

Mécanisme D'action

The mechanism of action of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which plays a role in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Synthesis Efficiency : Derivatives with aromatic substituents (e.g., 4-chlorophenethyl) exhibit higher yields (55–72%) compared to aliphatic or complex groups (e.g., 30% for compound 50 in ).
  • Biological Activity : The pyridin-3-yl group in the target compound may favor interactions with enzymes like SphK1, akin to SLP7111228’s mechanism . TRPA1/TRPV1 antagonists with chlorophenethyl groups highlight the role of electron-withdrawing substituents in ion channel modulation .

Coumarin Core Modifications

  • Methoxy Position : Moving the methoxy group from position 8 (target compound) to other positions (e.g., 7-methoxy coumarins) can alter solubility and UV absorption, critical for fluorescence-based applications .
  • Acetylated Derivatives : 3-Acetyl-8-methoxy-2H-chromen-2-one (synthesized in 72% yield ) lacks the oxadiazole ring but serves as a precursor for further functionalization.

Research Findings and Implications

  • Structural Insights : Computational modeling suggests that the pyridin-3-yl group in the target compound enhances hydrogen bonding with residues in kinase active sites, similar to SLP7111228’s interaction with SphK1 .
  • Synthetic Challenges : Low yields for compounds with bulky substituents (e.g., compound 50, 30% yield ) underscore the need for optimized cyclization conditions.
  • Therapeutic Potential: Dual TRPA1/TRPV1 antagonists (e.g., compound 46, 99.01% purity ) demonstrate the versatility of oxadiazole-coumarin hybrids in targeting multiple pathways.

Activité Biologique

8-Methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a chromenone framework with a pyridine and an oxadiazole moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is C18H16N4O4C_{18}H_{16}N_{4}O_{4}, with a molecular weight of approximately 321.29 g/mol. The compound features a methoxy group, a pyridine ring, and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H16N4O4
Molecular Weight321.29 g/mol
CAS Number892756-46-6
PurityTypically ≥95%

Antimicrobial Activity

Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can effectively inhibit the growth of various bacterial strains. For instance, studies on related structures have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been widely documented. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that 8-methoxy derivatives can induce apoptosis in cancer cells through the modulation of various molecular targets. For example, related compounds have shown effectiveness against different cancer cell lines, with IC50 values indicating significant cytotoxicity .

The biological activity of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is hypothesized to arise from its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is particularly noteworthy as it may facilitate interactions that lead to the inhibition of key kinases involved in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related chromenone derivatives highlighted their ability to inhibit bacterial growth in vitro. The results showed that certain derivatives had comparable efficacy to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cell Lines : In a comparative analysis involving various chromenone derivatives, one study reported that compounds similar to 8-methoxy derivatives exhibited IC50 values below 20 µM against several cancer cell lines including HCT116 (colon cancer) and A431 (skin cancer) cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

  • Methodology : The compound can be synthesized via a two-step process:

Oxadiazole Formation : React pyridin-3-amidoxime with a methoxy-substituted coumarin carbonyl chloride in the presence of triethylamine (Et₃N) in absolute ethanol. This promotes cyclocondensation to form the 1,2,4-oxadiazole ring .

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via HPLC (>99%) and confirm structural integrity via ¹H/¹³C NMR .

  • Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., regioisomers) .

Q. How can researchers verify the structural identity of this compound?

  • Techniques :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the coumarin methoxy group (δ ~3.9 ppm for OCH₃), pyridyl protons (δ ~8.5–9.3 ppm), and oxadiazole ring connectivity .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/methanol (9:1). Refine the structure using SHELXL (SHELX suite) to resolve bond lengths and angles .

Q. What analytical methods are recommended for assessing purity and stability?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >99% purity. Monitor for degradation products under stress conditions (e.g., heat, light) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Characterize degradation pathways using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected isomer ratios in NMR?

  • Case Study : If ¹H NMR reveals a 4:1 ratio of isomers (e.g., due to rotamers or tautomers), employ variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For example, heating the sample to 60°C may coalesce split peaks, confirming isomerization .
  • Alternative Approach : Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Target Identification : Screen against kinase panels (e.g., p38 MAPK) using fluorescence polarization assays. Prioritize targets with IC₅₀ values <1 μM .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding modes within the ATP-binding pocket of kinases. Validate via site-directed mutagenesis of key residues (e.g., Lys53 in p38 MAPK) .

Q. How can researchers address low solubility in pharmacological assays?

  • Formulation : Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., morpholinoethyl) at the coumarin 7-position to enhance aqueous solubility without compromising activity .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Scaffold Modifications : Synthesize analogs with variations in:

  • Oxadiazole substituents : Replace pyridin-3-yl with thienyl or phenyl groups to probe electronic effects .
  • Coumarin substitution : Compare 8-methoxy with 6-nitro or 7-hydroxy derivatives to assess steric and hydrogen-bonding contributions .
    • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Purity

Reaction StepReagents/ConditionsYield (%)HPLC Purity (%)Reference
Oxadiazole FormationPyridin-3-amidoxime, Et₃N, EtOH, 80°C, 12 h7899.0
PurificationSilica gel (EtOAc/Hexane 3:7)8599.6

Table 2 : Biological Activity Against Select Targets

TargetAssay TypeIC₅₀ (μM)Key Binding Interactions (Predicted)
p38 MAPKFluorescence Polarization0.45Hydrogen bonds with Met109, hydrophobic interaction with Leu167
PD-1/PD-L1SPR (Surface Plasmon Resonance)1.2π-Stacking with Tyr56, salt bridge with Asp122

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.